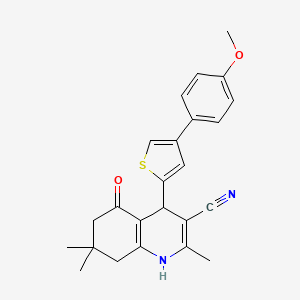

4-(4-(4-Methoxyphenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

The compound 4-(4-(4-Methoxyphenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile features a hexahydroquinoline core with a ketone group at position 5 and a carbonitrile substituent at position 2. The thiophene ring at position 4 is substituted with a 4-methoxyphenyl group, contributing to its electronic and steric properties. This structure is synthesized via Hantzsch-type multicomponent reactions, as seen in analogs (e.g., ).

Properties

CAS No. |

853328-36-6 |

|---|---|

Molecular Formula |

C24H24N2O2S |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

4-[4-(4-methoxyphenyl)thiophen-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C24H24N2O2S/c1-14-18(12-25)22(23-19(26-14)10-24(2,3)11-20(23)27)21-9-16(13-29-21)15-5-7-17(28-4)8-6-15/h5-9,13,22,26H,10-11H2,1-4H3 |

InChI Key |

GTKGXPUDEQAXHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CS3)C4=CC=C(C=C4)OC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Methoxyphenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylthiophene with a suitable quinoline derivative under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological activities, making it a candidate for drug development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine

In medicine, derivatives of this compound could be explored for their potential as anti-inflammatory, antimicrobial, or anticancer agents. Research may focus on optimizing its structure to enhance its efficacy and reduce toxicity.

Industry

Industrially, the compound can be used in the development of new materials, such as organic semiconductors or corrosion inhibitors. Its unique properties make it valuable in various applications.

Mechanism of Action

The mechanism of action of 4-(4-(4-Methoxyphenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Implications

The hexahydroquinoline scaffold allows extensive modifications. Key structural analogs and their differences are summarized below:

Table 1: Structural and Functional Comparisons

Crystallographic and Electronic Properties

- Crystal Packing : Bulky substituents like thiophen-2-yl (target compound) may induce steric hindrance, altering crystal packing compared to simpler aryl groups ().

Biological Activity

The compound 4-(4-(4-Methoxyphenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 348.44 g/mol. Its structural complexity includes a quinoline core fused with various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.44 g/mol |

| IUPAC Name | 4-(4-(4-Methoxyphenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include the use of various reagents and catalysts under controlled conditions to yield the final product with high purity and yield.

Anticancer Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines including HCT-15 (colon cancer) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The proposed mechanism for the anticancer activity includes:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells by activating caspases.

- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases (G1/S or G2/M), preventing cancer cells from dividing.

Case Studies and Research Findings

A recent study published in MDPI highlighted that certain derivatives of hexahydroquinolines showed promising results in cytotoxic assays against HCT-15 cells with IC50 values ranging from 7.94 to 9.24 μM . Another study discussed the structure-activity relationship (SAR) of similar compounds indicating that modifications to the quinoline structure could enhance biological activity .

Table: Summary of Biological Activities

| Activity Type | Effectiveness | Target Cell Lines |

|---|---|---|

| Anticancer | High | HCT-15, MCF-7 |

| Apoptosis Induction | Yes | Various Cancer Cells |

| Enzyme Inhibition | Yes | Specific Metabolic Enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.